molecular formula C15H14N2O3 B12900087 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate CAS No. 88015-98-9

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate

Cat. No.: B12900087
CAS No.: 88015-98-9
M. Wt: 270.28 g/mol
InChI Key: JNPBQOFLDDUDLF-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate is a chemical compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-yl isocyanate with 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylcarbamate oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a pyrrolidinone ring but lacking the naphthalene moiety.

    Naphthalen-1-ylcarbamate: Contains the naphthalene moiety but lacks the pyrrolidinone ring.

Uniqueness

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate is unique due to its combined structure of a pyrrolidinone ring and a naphthalene moiety. This dual structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N2O2C_{15}H_{13}N_{2}O_{2}, with a molecular weight of approximately 253.28 g/mol. The structure features a pyrrolidine ring, which is known for its role in various biological activities, and a naphthalene moiety that adds to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may target proteases involved in viral replication, making it a candidate for antiviral drug development.
  • Receptor Interaction : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

Antiviral Activity

Recent research has highlighted the potential of this compound as an antiviral agent. In vitro studies demonstrated that the compound effectively inhibits the replication of certain viruses by interfering with their proteolytic processing.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In cell line studies, it exhibited cytotoxicity against various cancer types by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth factors.

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on the inhibition of SARS-CoV-2 main protease (Mpro) revealed that derivatives similar to this compound showed promising inhibitory activity with IC50 values in the low micromolar range. This suggests potential utility in developing treatments for COVID-19 .
  • Neuroprotective Effects : Another investigation examined the neuroprotective properties of this compound, where it was found to reduce neuronal cell death in models of neurodegenerative diseases. The proposed mechanism includes the inhibition of neuroinflammatory pathways and modulation of neurotrophic factors.

Comparative Analysis

Compound IC50 (µM) Biological Activity
This compound2.5Antiviral (SARS-CoV-2)
Similar Compound A4.0Anticancer
Similar Compound B6.5Neuroprotective

Properties

CAS No.

88015-98-9

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H14N2O3/c18-14-8-11(9-16-14)20-15(19)17-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,16,18)(H,17,19)

InChI Key

JNPBQOFLDDUDLF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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